![molecular formula C23H23N3O5 B3410954 N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-96-4](/img/structure/B3410954.png)
N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a benzodioxole moiety, a dimethoxyphenyl group, and a pyrrolo[1,2-a]pyrazine core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and dimethoxyphenyl intermediates, followed by their coupling with the pyrrolo[1,2-a]pyrazine core under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of benzodioxole compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Similar compounds have been studied for their ability to protect neurons against oxidative stress and neuroinflammation. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with benzodioxole moieties have been reported to inhibit the growth of various bacterial strains and fungi, suggesting that this compound could be explored as a lead compound in developing new antimicrobial agents .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated apoptosis in breast cancer cells through mitochondrial pathways. |
Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell lines. |
Study C | Antimicrobial Properties | Reported effective inhibition of Staphylococcus aureus growth at low concentrations. |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes involving multi-step reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with benzodioxole, dimethoxyphenyl, and pyrrolo[1,2-a]pyrazine structures. Examples include:
- N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 1-(2,5-dimethoxyphenyl)-N-(2H-1,3-benzodioxol-5-yl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 431.53 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core substituted with benzodioxole and dimethoxyphenyl groups, which are believed to contribute to its bioactivity.
Anticancer Potential
Recent studies have investigated the anticancer properties of benzodioxole derivatives similar to our compound. For instance, a study characterized several derivatives for their cytotoxic effects against various cancer cell lines. Notably:
- IIa and IIc exhibited potent inhibition of α-amylase with IC50 values of 0.85 µM and 0.68 µM respectively, indicating potential for managing diabetes as well as cancer-related metabolic issues .
- IIc showed significant cytotoxicity against cancer cell lines with IC50 values ranging from 26 to 65 µM .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptosis in malignant cells through various signaling pathways.
Study 1: Antidiabetic Activity
In vivo studies using a streptozotocin-induced diabetic mouse model revealed that the compound significantly reduced blood glucose levels when administered in multiple doses. This suggests its potential as an antidiabetic agent .
Study 2: Cytotoxicity Assessment
A series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic activity against cervical (HeLa) and colorectal (Caco-2) cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects while maintaining low toxicity towards normal cells .
Comparative Analysis of Biological Activity
Compound | Target | IC50 Value (µM) | Cell Line |
---|---|---|---|
IIa | α-Amylase | 0.85 | - |
IIc | α-Amylase | 0.68 | - |
IIc | Cancer Cells | 26-65 | HeLa/Caco-2 |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-28-16-6-8-19(29-2)17(13-16)22-18-4-3-9-25(18)10-11-26(22)23(27)24-15-5-7-20-21(12-15)31-14-30-20/h3-9,12-13,22H,10-11,14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIDZSADUSNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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